molecular formula C20H25BrN2O4S B346612 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine CAS No. 694468-73-0

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B346612
CAS No.: 694468-73-0
M. Wt: 469.4g/mol
InChI Key: NKMQMPFKPIFGKE-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a bromo-substituted dimethoxyphenyl group and a dimethylphenyl group attached to a piperazine ring through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Sulfonylation: The brominated product is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Piperazine Coupling: The sulfonylated intermediate is coupled with 4-(2,6-dimethylphenyl)piperazine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The bromo and dimethoxyphenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine
  • 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
  • 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)morpholine

Uniqueness

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and sulfonyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O4S/c1-14-6-5-7-15(2)20(14)22-8-10-23(11-9-22)28(24,25)19-13-17(26-3)16(21)12-18(19)27-4/h5-7,12-13H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMQMPFKPIFGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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